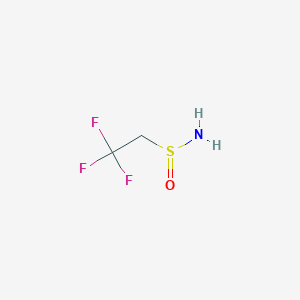

2,2,2-Trifluoroethane-1-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

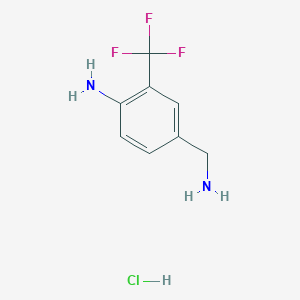

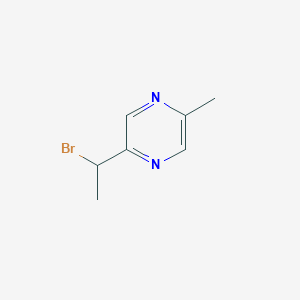

2,2,2-Trifluoroethane-1-sulfinamide is a chemical compound with the molecular formula C2H4F3NOS . It appears as a powder .

Molecular Structure Analysis

The molecule contains a total of 11 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 sulfonamide . The InChI code is 1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 147.12 .Applications De Recherche Scientifique

Asymmetric Syntheses

2,2,2-Trifluoroethane-1-sulfinamide has been used in asymmetric syntheses, particularly in the formation of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. The process involves condensation with trifluoroacetaldehyde hydrate and diastereoselective addition of aryllithium reagents (Truong, Ménard, & Dion, 2007).

Organic and Medicinal Synthesis

Sulfinamides, including this compound, show significant reactivity and have been widely used in organic and medicinal synthesis. The synthesis and transformations of these compounds, particularly enantiopure sulfinamides, have seen substantial progress. They offer valuable reactivity in various chemical reactions, making them pertinent in related research (Qingle, Zhang, Xi, & Ze, 2021).

Chiral Catalysis

Chiral sulfinamides have been utilized in enantioselective protonation reactions, acting as a cocatalyst with achiral sulfonic acids. Their simple structure and easy accessibility make them effective in inducing moderate-to-high enantiomeric excess (ee) in the formation of certain cycloalkanones (Beck, Hyde, & Jacobsen, 2011).

Enantioselective Organocatalysis

This compound-derived chiral sulfinamides have been developed as highly efficient and enantioselective organocatalysts. They rely solely on a chiral sulfur center for stereochemical induction, making them unique in their application. These sulfinamides have been used in the reduction of N-aryl ketimines, producing amines with high yield and enantioselectivity (Pei, Wang, Wei, Zhang, & Sun, 2006).

Application in Asymmetric Catalysis

Chiral sulfinamide-olefins, derived from this compound, have shown great catalytic activities and enantioselectivities in rhodium-catalyzed 1,4-addition reactions. This underscores their significance as a new class of chiral sulfur-based olefin ligand for transition metal-catalyzed asymmetric transformation (Jin, Wang, & Xu, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonimidates, a class of compounds to which 2,2,2-trifluoroethane-1-sulfinamide belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Mode of Action

It’s known that sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This suggests that this compound may interact with its targets by transferring its sulfinamide group, thereby modifying the target’s structure and function.

Action Environment

It’s known that sulfonimidates are susceptible to elevated temperatures and acidic conditions , suggesting that these factors could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

2,2,2-Trifluoroethane-1-sulfinamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the activity and stability of the enzymes. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound has been reported to affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by occupying the active site, thereby blocking substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of this compound becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound. The metabolic flux and levels of metabolites are influenced by the presence of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can impact its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the activity and function of this compound, as it interacts with biomolecules within these compartments. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

2,2,2-trifluoroethanesulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJUCYNOWRPOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)